molecular formula C7H13N3O2S B13493548 1-(1-Ethyl-1h-pyrazol-4-yl)ethane-1-sulfonamide

1-(1-Ethyl-1h-pyrazol-4-yl)ethane-1-sulfonamide

Cat. No.: B13493548
M. Wt: 203.26 g/mol
InChI Key: ONZQEKVJIYLFAF-UHFFFAOYSA-N
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Description

1-(1-Ethyl-1h-pyrazol-4-yl)ethane-1-sulfonamide is a chemical compound with the molecular formula C7H13N3O2S. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-(1-Ethyl-1h-pyrazol-4-yl)ethane-1-sulfonamide typically involves the reaction of 1-ethyl-1H-pyrazole with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

1-(1-Ethyl-1h-pyrazol-4-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Ethyl-1h-pyrazol-4-yl)ethane-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-1h-pyrazol-4-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound can modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(1-Ethyl-1h-pyrazol-4-yl)ethane-1-sulfonamide can be compared with other similar compounds, such as:

    1-(1H-pyrazol-4-yl)ethanone: This compound has a similar pyrazole core but lacks the sulfonamide group, leading to different chemical and biological properties.

    4-Acetylpyrazole: Another related compound with an acetyl group instead of the sulfonamide group.

    1-(1-Ethyl-1H-pyrazol-4-yl)ethanol: This compound has a hydroxyl group instead of the sulfonamide group, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

1-(1-ethylpyrazol-4-yl)ethanesulfonamide

InChI

InChI=1S/C7H13N3O2S/c1-3-10-5-7(4-9-10)6(2)13(8,11)12/h4-6H,3H2,1-2H3,(H2,8,11,12)

InChI Key

ONZQEKVJIYLFAF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C(C)S(=O)(=O)N

Origin of Product

United States

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